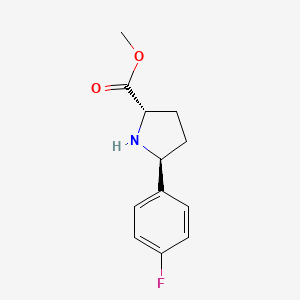
Methyl (2S,5S)-5-(4-fluorophenyl)pyrrolidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2S,5S)-5-(4-fluorophenyl)pyrrolidine-2-carboxylate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. This compound belongs to the class of pyrrolidine carboxylates, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of methyl (Methyl (2S,5S)-5-(4-fluorophenyl)pyrrolidine-2-carboxylate)-5-(4-fluorophenyl)pyrrolidine-2-carboxylate is not fully understood, but it is believed to involve modulation of the activity of ion channels and receptors in the nervous system. It has been shown to interact with the voltage-gated sodium channels and the GABA-A receptors, which are known to play a crucial role in the regulation of neuronal excitability.
Biochemical and Physiological Effects
Methyl (this compound)-5-(4-fluorophenyl)pyrrolidine-2-carboxylate has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of neuronal excitability, and the reduction of inflammation. It has also been found to have a favorable pharmacokinetic profile, with good oral bioavailability and a relatively long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl (Methyl (2S,5S)-5-(4-fluorophenyl)pyrrolidine-2-carboxylate)-5-(4-fluorophenyl)pyrrolidine-2-carboxylate has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, its limited solubility in aqueous solutions and the need for specialized equipment for its synthesis and purification may pose some limitations.
Orientations Futures
There are several future directions for research on methyl (Methyl (2S,5S)-5-(4-fluorophenyl)pyrrolidine-2-carboxylate)-5-(4-fluorophenyl)pyrrolidine-2-carboxylate, including the development of new analogs with improved pharmacological properties, the investigation of its mechanism of action at the molecular level, and the exploration of its potential applications in other fields, such as neuroprotection and cancer therapy. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in humans.
In conclusion, methyl (this compound)-5-(4-fluorophenyl)pyrrolidine-2-carboxylate is a promising compound with a wide range of potential applications in medicinal chemistry and drug discovery. Its potent analgesic, anti-inflammatory, and anticonvulsant activities make it a valuable candidate for the development of new drugs for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and to evaluate its safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of methyl (Methyl (2S,5S)-5-(4-fluorophenyl)pyrrolidine-2-carboxylate)-5-(4-fluorophenyl)pyrrolidine-2-carboxylate can be achieved through several methods, including the use of chiral catalysts and asymmetric synthesis. One of the most commonly used methods involves the reaction of (S)-proline with 4-fluorobenzaldehyde, followed by reduction of the resulting imine with sodium borohydride and esterification of the resulting alcohol with methyl chloroformate.
Applications De Recherche Scientifique
Methyl (Methyl (2S,5S)-5-(4-fluorophenyl)pyrrolidine-2-carboxylate)-5-(4-fluorophenyl)pyrrolidine-2-carboxylate has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit potent analgesic, anti-inflammatory, and anticonvulsant activities in animal models, making it a promising candidate for the development of new drugs for the treatment of pain, inflammation, and epilepsy.
Propriétés
IUPAC Name |
methyl (2S,5S)-5-(4-fluorophenyl)pyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2/c1-16-12(15)11-7-6-10(14-11)8-2-4-9(13)5-3-8/h2-5,10-11,14H,6-7H2,1H3/t10-,11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWSFQSMXWNQKB-QWRGUYRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(N1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@H](N1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-bromophenyl)methyl]-2-chloro-N-methylacetamide](/img/structure/B2838206.png)
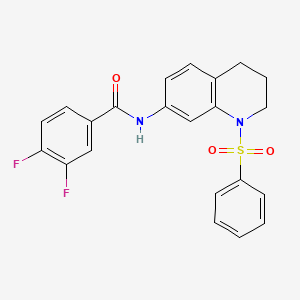
![7-Fluoro-3-[[1-(1-methyl-2-oxopyridine-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2838209.png)
![4,4,5,5-Tetramethyl-2-[4-(pentafluoroethyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B2838210.png)
![Benzo[d]thiazol-2-yl(3-(phenoxymethyl)azetidin-1-yl)methanone](/img/structure/B2838211.png)

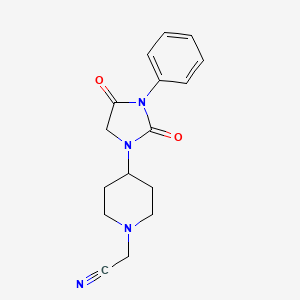
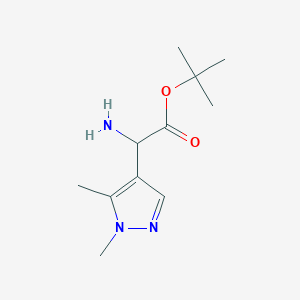
![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate](/img/structure/B2838215.png)
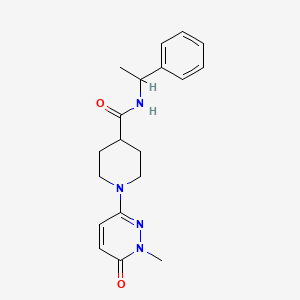
![N-[(4-chlorophenyl)methyl]-3-nitropyridin-2-amine](/img/structure/B2838220.png)

![2-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methyl-2-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2838225.png)
![{4-[(4-Acetylpiperazin-1-yl)sulfonyl]phenyl}amine](/img/structure/B2838226.png)